PKCiota-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKCiota-IN-1 is a potent inhibitor of protein kinase C iota (PKC-ι), exhibiting an IC50 of 2.7 nM . This compound also displays inhibitory activity against protein kinase C alpha (PKC-α) and protein kinase C epsilon (PKC-ε), with IC50 values of 45 nM and 450 nM, respectively . This compound is primarily used in scientific research to study the role of PKC-ι in various cellular processes and diseases, particularly cancer.
Métodos De Preparación
The synthesis of PKCiota-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
PKCiota-IN-1 undergoes various chemical reactions, including inhibition of protein kinase C isoenzymes. The compound is known to inhibit PKC-ι, PKC-α, and PKC-ε through competitive binding to the ATP-binding site of these enzymes . Common reagents and conditions used in these reactions include specific inhibitors and substrates that interact with the active site of the kinases. The major products formed from these reactions are the inhibited forms of the kinases, which result in the suppression of downstream signaling pathways involved in cell proliferation, survival, and migration .
Aplicaciones Científicas De Investigación
PKCiota-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of PKC-ι in tumor progression and metastasis. It has been shown to inhibit the growth and survival of cancer cells by blocking the PKC-ι signaling pathway . In addition, this compound is used to investigate the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies targeting PKC-ι . In the field of biology, this compound is used to study the regulation of cellular processes such as apoptosis, autophagy, and cell cycle progression . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer and ovarian cancer . In industry, this compound is used in the development of new drugs and diagnostic tools targeting PKC-ι .
Mecanismo De Acción
PKCiota-IN-1 exerts its effects by inhibiting the activity of PKC-ι, a key signaling molecule involved in the regulation of cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of PKC-ι, preventing the phosphorylation of downstream targets and the activation of signaling pathways such as the Rac1-PAK-MEK-ERK pathway . This inhibition leads to the suppression of cell growth and survival, making this compound a valuable tool for studying the role of PKC-ι in cancer and other diseases .
Comparación Con Compuestos Similares
PKCiota-IN-1 is unique in its high potency and selectivity for PKC-ι compared to other protein kinase C isoenzymes . Similar compounds include auranofin, which inhibits PKC-ι and other kinases, and IPA-3, a PAK1 inhibitor that targets the PKC-ι-PAK1 signaling pathway . These compounds share some similarities in their mechanisms of action and applications, but this compound stands out due to its higher specificity and potency for PKC-ι .
Conclusion
This compound is a potent and selective inhibitor of PKC-ι with significant applications in scientific research, particularly in the study of cancer and other diseases. Its unique properties and mechanism of action make it a valuable tool for understanding the role of PKC-ι in cellular processes and for developing new therapeutic strategies targeting this kinase.
Propiedades
Fórmula molecular |
C25H22FN5O |
---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-6-methoxy-7-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-a]pyridin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H22FN5O/c1-32-24-11-16-8-18(12-26)29-13-17(16)9-21(24)22-14-30-31-7-4-15(10-23(22)31)19-2-5-27-25-20(19)3-6-28-25/h2-7,9-11,14,18,29H,8,12-13H2,1H3,(H,27,28) |
Clave InChI |
OHMCEYCPFVOSNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CNC(CC2=C1)CF)C3=C4C=C(C=CN4N=C3)C5=C6C=CNC6=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.